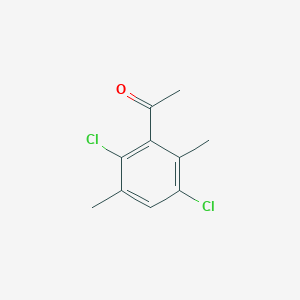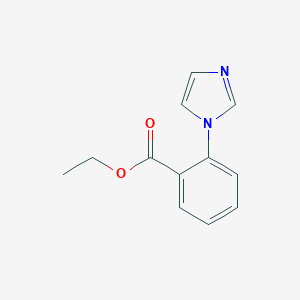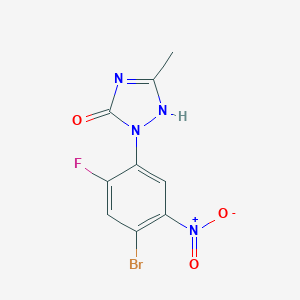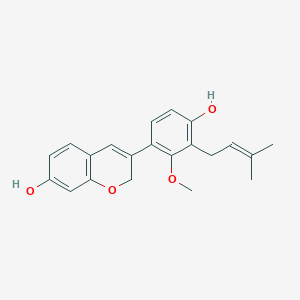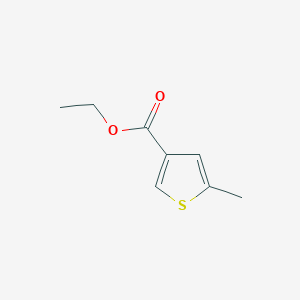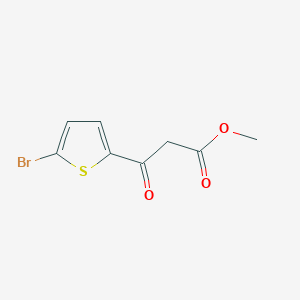
Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate
概要
説明
Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate, also known as MBO-propanoate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the class of thiophene carboxylic acid methyl esters, which are widely used as intermediates in the synthesis of various organic compounds. In
科学的研究の応用
Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete has been used in various scientific research applications, including in the synthesis of novel compounds with potential biological activities. For instance, Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete has been used as a key intermediate in the synthesis of novel pyrazole derivatives with potential anti-inflammatory and anti-tumor activities. Additionally, Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete has been used in the synthesis of novel benzofuran derivatives with potential anti-cancer activities.
作用機序
The mechanism of action of Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete is not well understood, but it is believed to exert its biological activities through the modulation of various cellular pathways. For instance, Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-cancer activities. For instance, Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells.
実験室実験の利点と制限
Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete has several advantages for lab experiments, including its high purity, ease of synthesis, and potential biological activities. However, there are also some limitations to its use in lab experiments, including its potential toxicity and limited solubility in certain solvents.
将来の方向性
There are several future directions for the use of Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete in scientific research. One potential direction is the synthesis of novel derivatives with improved biological activities. Additionally, Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete could be used in the development of new drugs for the treatment of various diseases, including cancer and inflammatory diseases. Finally, Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete could be used in the development of new diagnostic tools for the detection of various diseases.
特性
CAS番号 |
137090-42-7 |
|---|---|
製品名 |
Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate |
分子式 |
C8H7BrO3S |
分子量 |
263.11 g/mol |
IUPAC名 |
methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C8H7BrO3S/c1-12-8(11)4-5(10)6-2-3-7(9)13-6/h2-3H,4H2,1H3 |
InChIキー |
LXADGPLPPGQZNI-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(=O)C1=CC=C(S1)Br |
正規SMILES |
COC(=O)CC(=O)C1=CC=C(S1)Br |
同義語 |
5-BROMO-BETA-OXO-2-THIOPHENEPROPANOIC ACID METHYL ESTER |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


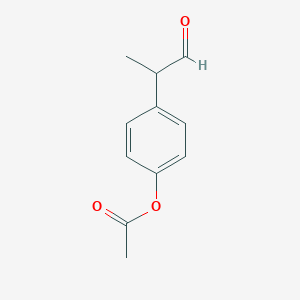
![4-[(4-Bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B170180.png)
